molecular formula C12H9NO3S B5534513 N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide

N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide

Cat. No.: B5534513
M. Wt: 247.27 g/mol
InChI Key: WEFYRXKTLVGOFU-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide ( 300820-69-3) is a chemical compound of significant interest in medicinal chemistry and pharmacological research. With the molecular formula C12H9NO3S and a molecular weight of 247.27 g/mol, it serves as a valuable scaffold in the development of novel therapeutic agents . This compound is structurally related to a class of molecules known for a broad spectrum of biological activities. Research into analogous structures, particularly those containing the benzo[b]thiophene nucleus, has demonstrated promising antimicrobial properties . Specific derivatives have been identified as hits against multidrug-resistant strains of Staphylococcus aureus (MRSA), showing minimal inhibitory concentrations as low as 4 µg/mL . Furthermore, related carboxamide compounds featuring the benzo[d][1,3]dioxol group have been investigated for their anti-angiogenic and cancer chemoresistance-overcoming activities. These compounds have shown potential to inhibit vascular endothelial growth factor receptors (VEGFR) and P-glycoprotein efflux pumps, which could help reverse multi-drug resistance in cancer cells and enhance the efficacy of existing chemotherapeutic drugs like doxorubicin . Researchers can utilize this compound as a key intermediate or precursor for further chemical diversification. It is supplied strictly For Research Use Only, intended for laboratory applications, and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c14-12(11-2-1-5-17-11)13-8-3-4-9-10(6-8)16-7-15-9/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFYRXKTLVGOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide typically involves the formation of the thiophene ring followed by the introduction of the benzo[d][1,3]dioxole moiety. One common method involves the Pd-catalyzed C-N cross-coupling reaction. This reaction uses catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Substitution Reactions

The thiophene ring and benzo[d]dioxole moiety are sites for substitution:

  • Electrophilic substitution : The thiophene ring undergoes reactions with electrophiles (e.g., halogens, nitro groups). For example, nitration or bromination can occur at positions para to the carboxamide group .

  • Nucleophilic aromatic substitution : The benzo[d]dioxole ring may react with nucleophiles under specific conditions, though reactivity is moderated by the electron-rich nature of the dioxole system.

Oxidation Reactions

The benzo[d]dioxole ring is susceptible to oxidation, leading to ring-opening:

  • Oxidation under acidic conditions : Reagents like HCl or HNO₃ can cleave the dioxole ring, forming quinones or dihydroxybenzene derivatives.

  • Enzymatic oxidation : Biological systems may oxidize the dioxole ring, influencing the compound’s metabolic stability.

Table 2: Oxidation Pathways

Oxidizing AgentProductReaction Conditions
HNO₃/HClQuinone derivativesAcidic aqueous solution
Enzymatic systemsMetabolitesIn vivo/in vitro assays

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Treatment with HCl or H₂SO₄ converts the amide to a carboxylic acid and amine.

  • Basic hydrolysis : NaOH or KOH in aqueous solutions cleaves the amide bond, yielding the corresponding acid and amine .

Table 3: Hydrolysis Conditions

ConditionsProductsReagents
Acidic (HCl)Carboxylic acid + amineHCl, heat
Basic (NaOH)Carboxylic acid + amineNaOH, aqueous solution

Biological and Chemical Stability

The compound’s stability depends on its functional groups:

  • P-glycoprotein (P-gp) inhibition : Derivatives with similar structures enhance doxorubicin’s anticancer activity by inhibiting P-gp efflux pumps .

  • VEGFR inhibition : Compounds with benzo[d]dioxole substituents show anti-angiogenic activity via VEGFR1 inhibition (IC₅₀ ~1.9–2.5 μM) .

Table 4: Biological Activity

ActivityIC₅₀ (μM)TargetReference
VEGFR1 inhibition1.9–2.5Angiogenesis
P-gp inhibition35–74Drug resistance

Analytical Characterization

Key techniques for structural validation include:

  • ¹H NMR : Used to confirm amide proton signals (~δ 8–10 ppm) and aromatic regions .

  • Mass spectrometry : Identifies molecular weight (e.g., ~402 g/mol for related carboxamides) .

Scientific Research Applications

Anticancer Activity

N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide and its derivatives have shown promising anticancer properties. Studies indicate that compounds with similar structural motifs exhibit significant activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
2-(benzo[d][1,3]dioxol-5-yl)thiazoleHepG212.5TGF-β inhibition
N-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine)MCF78.0Apoptosis induction

These compounds may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis through various biochemical pathways.

Neuroprotective Effects

The piperazine component in related compounds has been associated with neuroprotective effects. Research indicates that such derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting potential applications in treating neurodegenerative diseases.

Case Study 1: Hepatic Fibrosis Model

A study evaluating a related compound in a rat model of hepatic fibrosis showed significant results:

  • Design : Rats were treated daily for four weeks.
  • Results :
    • Decreased serum alanine aminotransferase (ALT) levels.
    • Histological analysis revealed reduced collagen deposition compared to control groups.

This study highlights the therapeutic potential of compounds structurally related to this compound in liver diseases.

Case Study 2: Cancer Chemoresistance

Another notable study focused on the ability of N-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide to overcome cancer chemoresistance. It was found to effectively inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR), leading to reduced cell proliferation in specific cancer cell lines .

Mechanism of Action

The mechanism by which N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide exerts its effects involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit vascular endothelial growth factor receptor (VEGFR) and P-glycoprotein (P-gp) efflux pumps . This dual inhibition can enhance the efficacy of chemotherapeutic agents by preventing drug efflux and reducing angiogenesis, thereby limiting tumor growth and metastasis.

Comparison with Similar Compounds

Key Observations:

  • Bulkier Substituents: D15 () and BD00803695 () feature benzyloxy or indole-thiazole groups, which may improve binding affinity but reduce solubility . Linker Flexibility: The alkyne spacer in ’s compound introduces conformational rigidity compared to the target compound’s direct amide linkage .
  • Synthetic Yields :

    • Low yields in D14 (13.7%) and D15 (21.7%) suggest challenges in steric hindrance during amide coupling .

Physicochemical Properties

  • Melting Points : Higher melting points (e.g., D16 at 231.4–233.5°C) correlate with increased crystallinity due to hydrogen bonding from carboxamide groups .
  • Molecular Weight : Bulkier analogs (e.g., BD00803695, MW 511.59) may face bioavailability limitations under Lipinski’s rule .

Biological Activity

N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings and case studies related to its biological activity, focusing on its anticancer properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

This compound features a unique structural combination of a benzo[d][1,3]dioxole moiety and a thiophene-2-carboxamide group. The synthesis typically involves multi-step reactions where benzo[d][1,3]dioxole is formed from catechol and formaldehyde under acidic conditions, followed by the formation of the thiophene-2-carboxamide through the reaction of thiophene-2-carboxylic acid with an amine. The final coupling step occurs under basic conditions to yield the target compound .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. A study demonstrated that derivatives incorporating the benzo[d][1,3]dioxole moiety showed potent growth inhibition against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. For example, one derivative achieved IC50 values of 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF-7, outperforming the standard drug doxorubicin in some cases .

Compound Cell Line IC50 (µM) Reference
This compoundHepG22.38
This compoundHCT1161.54
This compoundMCF-74.52
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF-74.56

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of EGFR : The compound has been shown to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
  • Induction of Apoptosis : Studies involving annexin V-FITC assays indicate that this compound can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells exhibit cell cycle arrest at specific phases, contributing to reduced proliferation rates.
  • Molecular Docking Studies : These studies suggest strong binding affinities between the compound and key molecular targets involved in tumor growth .

Comparative Analysis with Similar Compounds

This compound can be compared with other derivatives such as:

Similar Compounds

Compound Structure Activity
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamideSimilar structure with fluorophenyl groupInhibits angiogenesis and P-glycoprotein efflux pump activity .
5-(benzo[d][1,3]dioxol-5-ylmethyl)-N-aromatic thiourea derivativesIncorporates thiourea moietySignificant cytotoxicity against various cancer cell lines .

These comparisons highlight the unique efficacy of this compound in inhibiting tumor growth while also showcasing its distinct structural features that may confer unique biological properties.

Q & A

Q. What synthetic methodologies are reported for N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide derivatives?

The compound is typically synthesized via copper-catalyzed carbonylative multi-component reactions. For example, γ-boryl amides are prepared using trans-β-methylstyrene and benzo[d][1,3]dioxol-5-amine under CO atmosphere, followed by purification via flash chromatography (n-pentane/ethyl acetate, 6:1 ratio) to yield a white solid with 58% efficiency . Alternative protocols involve Pd-catalyzed cross-coupling reactions for functionalizing the thiophene core .

Q. How are purity and structural integrity validated during synthesis?

Post-synthesis purification employs flash chromatography with solvent gradients (e.g., n-pentane/ethyl acetate) to isolate the product. Structural confirmation is achieved through 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Purity (>95%) is verified via HPLC using C18 columns and UV detection at 254 nm .

Q. What in vitro assays are used to evaluate cytotoxicity of this compound?

Cytotoxicity is assessed using a panel of cancer cell lines (e.g., colorectal carcinoma LS180). Cell viability is measured via MTT or resazurin assays after 48–72 hours of treatment. IC50_{50} values are calculated using nonlinear regression analysis .

Q. How is the structure-activity relationship (SAR) studied for this scaffold?

SAR studies involve systematic modifications to the benzo[d][1,3]dioxol-5-yl and thiophene moieties. For example, replacing the quinoline domain in analogs like OSI-930 with benzo[d][1,3]dioxol-5-yl groups enhances VEGFR1 inhibition (IC50_{50} = 2.5 μM). Activity trends are validated through enzymatic assays (e.g., VEGFR2 kinase inhibition) and cellular migration assays (e.g., HUVEC cells) .

Advanced Research Questions

Q. How does this compound overcome multidrug resistance (MDR) in cancer cells?

The compound inhibits P-glycoprotein (P-gp) efflux pumps (EC50_{50} = 35–74 μM), restoring intracellular accumulation of chemotherapeutics like doxorubicin. Synergistic effects are quantified via combination index (CI) values, caspase-3 activation assays, and colony formation suppression in LS180 cells .

Q. What mechanisms underlie its anti-angiogenic activity?

Anti-angiogenic effects are demonstrated through VEGF-induced HUVEC migration inhibition. Mechanistically, the compound suppresses VEGFR1/VEGFR2 phosphorylation (IC50_{50} = 1.9–2.5 μM) and downstream signaling (e.g., ERK1/2). Ex vivo models like chick chorioallantoic membrane (CAM) assays validate reduced microvessel density .

Q. How are metabolic pathways and stability evaluated for this compound?

Metabolic stability is assessed using liver microsomes (human/rat) and LC-MS/MS to identify primary metabolites. For example, O-demethylenation of the benzodioxole ring generates reactive o-quinones, which are quantified via glutathione (GSH) trapping assays. CYP450 inhibition profiles are screened to predict drug-drug interactions .

Q. What computational strategies optimize its pharmacokinetic (PK) properties?

Virtual screening (e.g., docking to uPAR or VEGFR2) guides structural optimization. Molecular dynamics simulations predict binding affinities and ADMET profiles. LogP and polar surface area (PSA) are calculated to balance blood-brain barrier permeability and solubility .

Q. How is in vivo efficacy validated in preclinical models?

Xenograft models (e.g., LS180 tumors in nude mice) are used to assess tumor growth inhibition. The compound is administered intraperitoneally (10–20 mg/kg/day), and tumor volume is monitored via caliper measurements. Pharmacodynamic markers (e.g., p-VEGFR2 levels) are quantified via immunohistochemistry .

Q. What experimental designs address contradictory data in dual-target inhibition studies?

Contradictions between VEGFR and P-gp inhibition are resolved using isoform-selective kinase assays (e.g., VEGFR1 vs. VEGFR2) and ATPase activity assays for P-gp. Dose-response matrices and Bliss independence analysis confirm dual mechanisms without off-target effects .

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